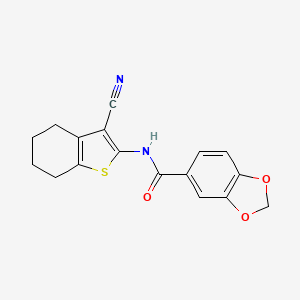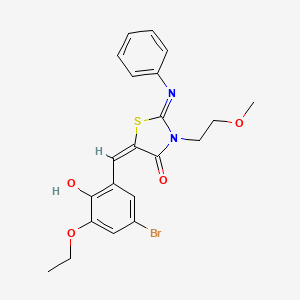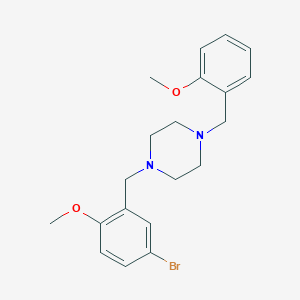![molecular formula C16H10ClN5O5 B10888120 2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a furaldehyde group linked to a nitrophenyl and nitropyridyl hydrazone, making it a subject of interest for researchers in chemistry, biology, and materials science.
Méthodes De Préparation
The synthesis of 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-nitrobenzaldehyde and 5-nitro-2-pyridylhydrazine.
Reaction Conditions: These starting materials undergo a condensation reaction in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid are often used to facilitate the reaction.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures with optimized reaction conditions and continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups, resulting in different hydrazone derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent, given its structural features that may interact with biological targets.
Industry: The compound can be used in the development of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The hydrazone moiety may also interact with specific proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 5-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Similar compounds include:
- 2-(2-CHLORO-5-NITROPHENYL)-2-FURALDEHYDE HYDRAZONE
- 5-NITRO-2-FURALDEHYDE 2-(5-NITRO-2-PYRIDYL)HYDRAZONE
- 2-CHLORO-5-NITROPHENYLHYDRAZONE
These compounds share structural similarities but differ in specific functional groups or substitution patterns, leading to variations in their chemical and biological properties.
Propriétés
Formule moléculaire |
C16H10ClN5O5 |
|---|---|
Poids moléculaire |
387.73 g/mol |
Nom IUPAC |
N-[(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C16H10ClN5O5/c17-14-4-1-10(21(23)24)7-13(14)15-5-3-12(27-15)9-19-20-16-6-2-11(8-18-16)22(25)26/h1-9H,(H,18,20)/b19-9+ |
Clé InChI |
OWJPFJAUVVFLFX-DJKKODMXSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=NNC3=NC=C(C=C3)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Diphenyl-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10888040.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B10888043.png)
![2-(2-{(Z)-[2-(2-chlorophenyl)hydrazinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B10888047.png)




![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)

![ethyl (2E)-3-[5-(4-bromophenyl)furan-2-yl]-2-(phenylcarbonyl)prop-2-enoate](/img/structure/B10888095.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)
